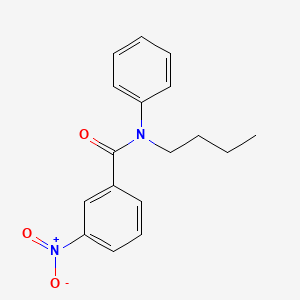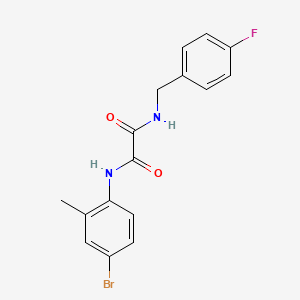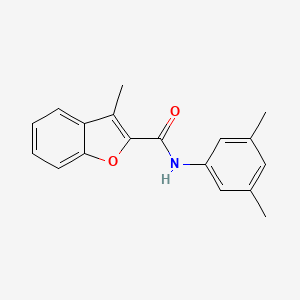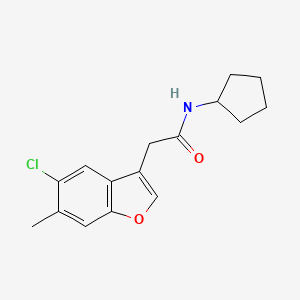
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)alaninamide, commonly known as CPMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPMA is a small molecule that belongs to the class of selective androgen receptor modulators (SARMs) and is known to have a high affinity for androgen receptors.
Mechanism of Action
CPMA works by selectively binding to androgen receptors in the body, which are found in various tissues such as bone, muscle, and brain. When CPMA binds to the androgen receptors, it activates them, leading to increased protein synthesis and anabolic effects on the tissues. CPMA also has anti-catabolic effects, meaning it can prevent the breakdown of muscle tissue. Additionally, CPMA has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
CPMA has been shown to have various biochemical and physiological effects on the body. It has been shown to increase bone density and muscle mass, improve insulin sensitivity, and decrease fat mass. CPMA has also been shown to improve cognitive function and memory in animal studies. Additionally, CPMA has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPMA in lab experiments is its high affinity for androgen receptors, which allows for selective activation of these receptors. Additionally, CPMA has been shown to have low toxicity and few side effects in animal studies. However, one limitation of using CPMA in lab experiments is its high cost, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for CPMA research. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CPMA may have potential applications in the treatment of muscle wasting disorders and osteoporosis. Further research is also needed to fully understand the mechanisms underlying CPMA's anti-cancer properties. Finally, more studies are needed to determine the long-term effects of CPMA on the body and its potential for human use.
Scientific Research Applications
CPMA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anabolic effects on bone and muscle tissue, making it a potential treatment for osteoporosis and muscle wasting disorders. CPMA has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CPMA has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11(15(19)17-13-7-3-4-8-13)18(22(2,20)21)14-9-5-6-12(16)10-14/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAMOWHEFOAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4389689.png)
![2-fluoro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4389695.png)


![N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389713.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4389729.png)
![{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4389734.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B4389741.png)
![N-isopropyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4389744.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4389745.png)
![ethyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}propanoate](/img/structure/B4389752.png)